

"6-Fluoro-5-methylnicotinoyl Chloride" material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 6-Fluoro-5-methylnicotinoyl Chloride
Cat. No.: B13133462

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6-Fluoro-5-methylnicotinoyl Chloride: A Comprehensive Technical Guide on Reactivity, Safety, and Application in Drug Development

Executive Summary

6-Fluoro-5-methylnicotinoyl chloride is a highly reactive, moisture-sensitive acylating agent critical to modern medicinal chemistry. By enabling the efficient incorporation of the fluorinated nicotinoyl moiety into diverse molecular frameworks, it plays a foundational role in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. However, its utility is matched by its hazardous profile; as an acid chloride, it is corrosive and reacts violently with protic solvents. This whitepaper transcends a standard Material Safety Data Sheet (MSDS), providing researchers with an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for safe handling and experimental execution.

Physicochemical Profile & Hazard Classification

Understanding the quantitative and qualitative properties of **6-Fluoro-5-methylnicotinoyl chloride** is the first step in designing safe experimental workflows. The table below summarizes its core data[2].

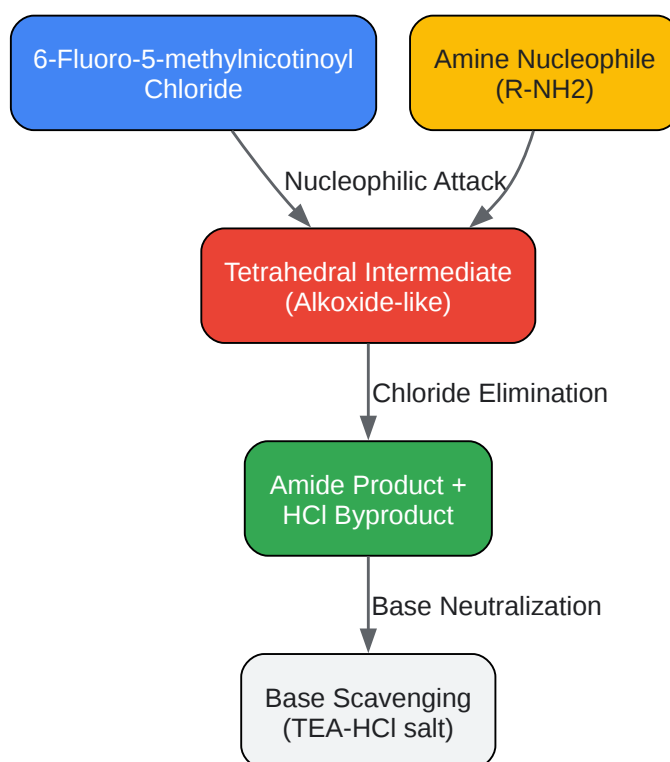
Property	Value / Description
Chemical Name	6-Fluoro-5-methylnicotinoyl chloride
CAS Registry Number	1163141-05-6
Molecular Formula	C7H5ClFNO
Molecular Weight	173.57 g/mol
Appearance	Colorless to pale yellow liquid/solid (temperature dependent)
Reactivity	Highly moisture-sensitive; reacts exothermically with water/alcohols
Hazard Class	Corrosive (Causes severe skin burns and eye damage)
Storage Conditions	2-8 °C under inert atmosphere (Nitrogen/Argon)

Causality of Hazards: The corrosive nature of this compound is not inherent to the intact molecule but arises from its rapid hydrolysis. Upon contact with ambient moisture or biological tissues, the acyl chloride bond cleaves to release equimolar amounts of hydrogen chloride (HCl) gas and 6-fluoro-5-methylnicotinic acid. This localized generation of strong acid is the primary driver of chemical burns, tissue necrosis, and respiratory irritation[3].

Mechanistic Reactivity: The Acylation Pathway

In synthetic applications, **6-Fluoro-5-methylnicotinoyl chloride** is predominantly used to form amides and esters. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanistic Causality: The electron-withdrawing nature of the pyridine ring, compounded by the highly electronegative fluorine atom at the 6-position, renders the carbonyl carbon exceptionally electrophilic. When a nucleophile (e.g., a primary amine) attacks, a tetrahedral alkoxide-like intermediate is formed. The subsequent collapse of this intermediate expels the chloride leaving group. Because this process generates HCl, a non-nucleophilic base must be present to drive the equilibrium forward and prevent the protonation of the incoming amine nucleophile[4].



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Logical flow of the nucleophilic acyl substitution mechanism.

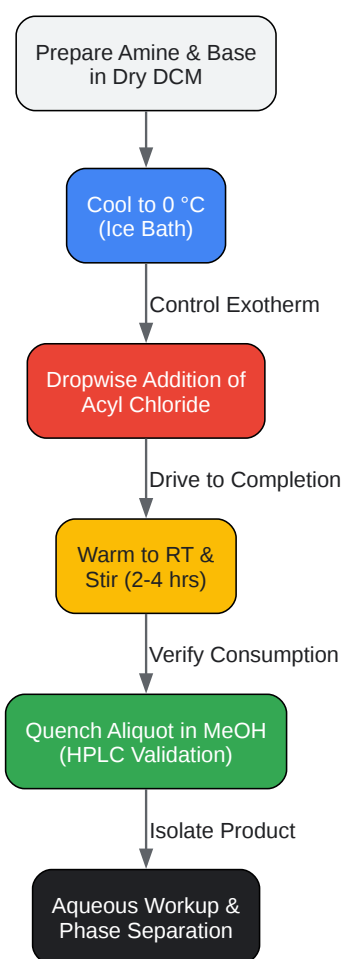
Experimental Protocols: Safe Handling & Amide Synthesis

To ensure both high yield and operator safety, acylation reactions utilizing **6-Fluoro-5-methylnicotinoyl chloride** must be executed as self-validating systems. The following protocol details the synthesis of a nicotinamide derivative.

Step-by-Step Methodology:

- System Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the target amine (1.0 equiv) and triethylamine (TEA, 2.0 equiv) in anhydrous dichloromethane (DCM).
 - Causality: TEA is used in excess to neutralize both the native hydrochloride salt (if the amine is a salt) and the HCl generated during the reaction, preventing the amine from deactivating[4].

- Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.
 - Causality: Acid chlorides are highly reactive; cooling mitigates the exothermic nature of the coupling, suppressing the formation of ketene or oxazolone byproducts which can lead to racemization or degradation[5].
- Reagent Addition: Dissolve **6-Fluoro-5-methylnicotinoyl chloride** (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30 minutes.
- Reaction Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.
 - Self-Validation: To confirm completion, withdraw a 10 μL aliquot, quench it in 100 μL of methanol (converting any unreacted acid chloride to the stable methyl ester), and analyze via TLC or HPLC[5].
- Aqueous Workup: Once complete, quench the reaction by slowly adding water (equal volume to DCM). Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.



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Standard operating procedure for amide synthesis using nicotinoyl chlorides.

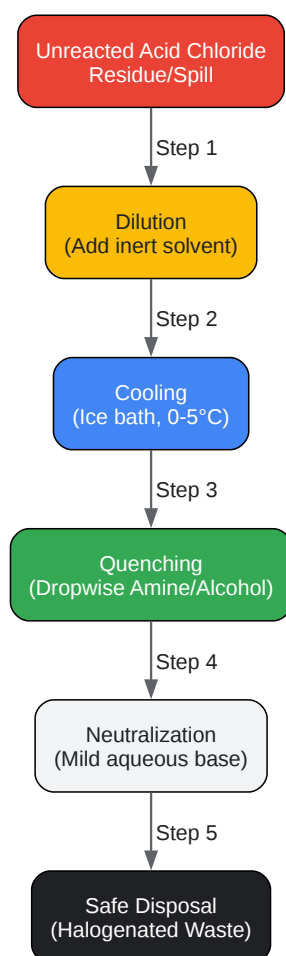
Safety & Emergency Quenching Protocols

Standard MSDS documents often state "do not mix with water," but fail to provide actionable emergency procedures for spills or unreacted reagent disposal. Direct addition of water to neat **6-Fluoro-5-methylnicotinoyl chloride** will cause a violent, boiling exotherm that aerosolizes corrosive HCl gas[3].

Step-by-Step Emergency Quenching Methodology:

- Dilution: Never attempt to quench pure acid chloride. First, dilute the spill or residual reagent with a large volume of an inert solvent (e.g., DCM or toluene)[3].

- Causality: Dilution increases the thermal mass of the system, acting as a heat sink to absorb the energy released during hydrolysis.
- Cooling: Place the containment vessel in an ice-water bath to reduce the temperature to 0–5 °C.
- Controlled Quenching: Slowly, dropwise, add a quenching agent. While water can be used, adding a dilute amine (e.g., 1M ammonium hydroxide) or an alcohol (e.g., methanol) is preferred as it forms stable amides or esters with a more controlled kinetic profile[5].
- Neutralization & Disposal: Once off-gassing ceases, neutralize the solution with a mild alkaline wash (e.g., sodium bicarbonate) and dispose of the resulting mixture as halogenated organic waste[3].



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Step-by-step emergency quenching and disposal workflow for acid chlorides.

References

4.[3] Title: Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa Source: wolfabio.com URL:[[Link](#)]

5.[5] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications Source: acs.org URL:[[Link](#)]

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